Purity Advantage of 2177266-16-7 (98%) Over the 8-(Boc-amino) Regioisomer (97%) from Comparable Commercial Sources
The target compound, 6-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyridine-1-carboxylic acid (2177266-16-7), is commercially available at a certified purity of 98% (HPLC) from Fluorochem . In contrast, a structurally analogous regioisomer, 8-(Boc-amino)imidazo[1,5-a]pyridine (CAS 697739-14-3), is sourced at a lower purity of 97% from chemical suppliers . This 1% absolute purity difference translates to a 33% reduction in the maximum potential impurity burden (from 2% to 3%), which can be critical for reaction reproducibility and downstream purification in multi-step syntheses.
| Evidence Dimension | Vendor-reported chromatographic purity (HPLC) |
|---|---|
| Target Compound Data | 98% (CAS 2177266-16-7) |
| Comparator Or Baseline | 97% for 8-(Boc-amino)imidazo[1,5-a]pyridine (CAS 697739-14-3) |
| Quantified Difference | 1% absolute purity advantage; relative impurity burden 33% lower for the target compound |
| Conditions | Commercial sourcing specifications; specific HPLC methods not cross-validated between vendors |
Why This Matters
For procurement teams, higher initial purity reduces the need for in-house purification, saving time and solvent costs, especially in parallel synthesis or library production where cumulative impurity effects can undermine biological assay reproducibility.
